molecular formula C24H31N3O2 B4937529 N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine

Cat. No. B4937529
M. Wt: 393.5 g/mol
InChI Key: BEPPKFVQAZZWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is also known as DMXB-A or GTS-21. It has been studied for its potential use in treating several neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

DMXB-A binds to nAChRs in the brain, which results in the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. This activation of nAChRs has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and protect against oxidative stress in several different cell types.

Advantages and Limitations for Lab Experiments

One advantage of using DMXB-A in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using DMXB-A is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on DMXB-A. One area of research is to further explore its potential use in treating neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another area of research is to investigate its potential as a neuroprotective agent in other neurological conditions, such as stroke and traumatic brain injury. Additionally, research could focus on developing new formulations of DMXB-A that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 3,4-dimethylbenzaldehyde with 4-morpholinobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine in the presence of acetic anhydride to yield DMXB-A. This synthesis method has been optimized to produce high yields of DMXB-A with high purity.

Scientific Research Applications

DMXB-A has been extensively studied for its potential use in treating several neurological disorders. It has been shown to have cholinergic properties, which means that it can activate nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in several important brain functions, including attention, learning, and memory.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-9-10-20(16-19(18)2)25-21-6-5-11-27(17-21)24(28)22-7-3-4-8-23(22)26-12-14-29-15-13-26/h3-4,7-10,16,21,25H,5-6,11-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPPKFVQAZZWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine

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